![molecular formula C27H24ClN5O3 B2938995 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide CAS No. 899348-76-6](/img/structure/B2938995.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities . The compound also contains a 4-chlorobenzyl group and a 4-methoxybenzyl group, which could potentially influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, the 4-chlorobenzyl group, and the 4-methoxybenzyl group. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, the 4-chlorobenzyl group, and the 4-methoxybenzyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, the 4-chlorobenzyl group, and the 4-methoxybenzyl group could potentially influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound and its derivatives have been investigated for their potential as anticancer agents. They have been designed to target the PCAF bromodomain, which is a promising therapeutic strategy for cancer treatment . For example, certain derivatives have shown cytotoxic activity against human cancer cell lines such as HePG2, MCF-7, PC3, and HCT-116, with IC50 values comparable to doxorubicin, a reference anticancer drug .
PCAF Inhibition
The bioisosteric modification of triazolophthalazine ring systems to triazoloquinazoline, while maintaining essential structural fragments, has been reported to effectively bind with the PCAF bromodomain. This suggests that PCAF binding could be the mechanism of action for these derivatives, offering a novel approach to PCAF inhibition .
DNA Intercalation
Some derivatives of this compound have been designed as DNA intercalators, which can be used as anticancer agents. They have been evaluated against various cancer cell lines, and molecular docking studies have been performed to investigate their binding modes with the DNA active site .
c-Met Kinase Inhibition
Derivatives bearing a 4-oxo-pyridazinone moiety have been discovered as potential c-Met kinase inhibitors. These compounds have been evaluated against cancer cell lines and c-Met kinase, with one compound, in particular, exhibiting excellent anti-tumor activity and superior c-Met kinase inhibition ability at the nanomolar level .
Pharmacokinetic Studies
Molecular docking and pharmacokinetic studies have been conducted to rationalize the binding affinities of the newly designed triazoloquinazolines toward the active site of histone acetyltransferase PCAF and to evaluate the druggability of new compounds .
Bioisosterism-Guided Development
The compound’s derivatives have been part of a bioisosterism-guided approach towards the development of novel inhibitors with potential therapeutic applications. This involves modifying the structure of known inhibitors to create new compounds with similar biological properties .
Antiproliferative Evaluations
The antiproliferative effects of these derivatives have been assessed, with some showing promising results against cancer cell lines. This includes evaluations of their DNA-binding activities and comparisons with the activity of doxorubicin .
Design and Synthesis of Novel Derivatives
The compound serves as a template for the design and synthesis of novel derivatives with potential therapeutic applications. This process includes the exploration of different substituents and structural modifications to enhance biological activity and selectivity .
Mecanismo De Acción
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction is facilitated by the compound’s structural fragments, which are designed for effective binding . The compound’s mode of action is also related to its ability to intercalate DNA . DNA intercalation refers to the insertion of molecules between the planar bases of DNA, which can disrupt the DNA’s normal functioning and lead to anti-proliferative effects .
Biochemical Pathways
The compound’s interaction with PCAF and its DNA intercalation activity can affect various biochemical pathways. PCAF is involved in the regulation of gene expression, so the compound’s action can potentially influence a wide range of cellular processes . The DNA intercalation can disrupt the normal functioning of the DNA, affecting the cell’s ability to replicate and divide .
Result of Action
The compound’s action results in anti-proliferative effects, as demonstrated in evaluations against HepG2, HCT-116, and MCF-7 cells . The compound’s DNA intercalation activity and its interaction with PCAF can disrupt normal cellular processes, leading to decreased cell proliferation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O3/c1-36-21-12-8-18(9-13-21)16-29-25(34)15-14-24-30-31-27-32(17-19-6-10-20(28)11-7-19)26(35)22-4-2-3-5-23(22)33(24)27/h2-13H,14-17H2,1H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFTMVVCGKKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

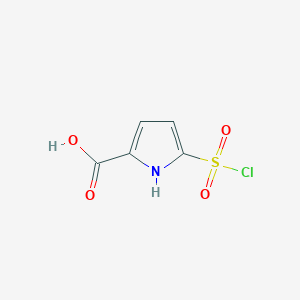
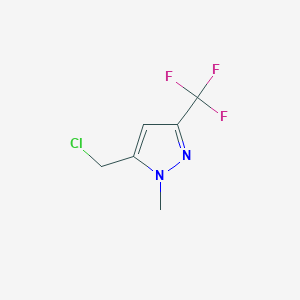
![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)

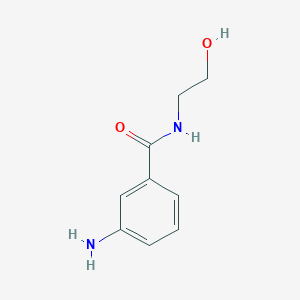

![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)

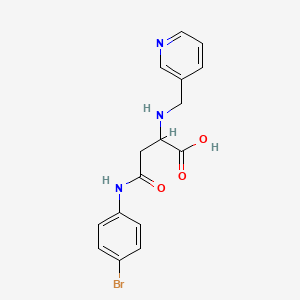
![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)
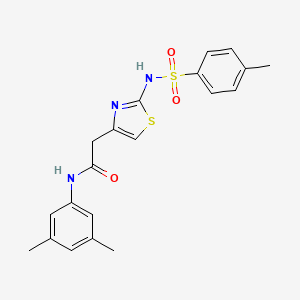
![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)
